Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate is an organic compound with a molecular formula of C10H8Cl2O3 It is a derivative of propanoic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3,5-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-dichlorophenyl)-2-oxopropanoic acid.
Reduction: Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group plays a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2-oxopropanoate
- Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate
- Methyl 3-(3,5-dibromophenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C10H8Cl2O3 |
---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl 3-(3,5-dichlorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5H,4H2,1H3 |
InChI Key |
UICZCXZGQQSJGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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